molecular formula C23H25N5O5S2 B11593904 ethyl (1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxopiperazin-2-yl)acetate

ethyl (1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B11593904
M. Wt: 515.6 g/mol
InChI Key: AMZFJNMGTHMAMT-WJDWOHSUSA-N
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Description

ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidine, pyridopyrimidine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE involves multiple steps, starting with the preparation of the thiazolidine and pyridopyrimidine intermediates. The key steps include:

    Formation of Thiazolidine Intermediate: This involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazolidine ring.

    Synthesis of Pyridopyrimidine Intermediate: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyridopyrimidine ring.

    Coupling Reaction: The thiazolidine and pyridopyrimidine intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the function of specific proteins and enzymes in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (1-{9-METHYL-3-[(Z)-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}-3-OXO-2-PIPERAZINYL)ACETATE
  • 3-[(Z)-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-ETHYL-1-PIPERAZINYL)-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE

Uniqueness

ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C23H25N5O5S2

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 2-[1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C23H25N5O5S2/c1-4-26-22(32)16(35-23(26)34)11-14-19(25-18-13(3)7-6-9-28(18)21(14)31)27-10-8-24-20(30)15(27)12-17(29)33-5-2/h6-7,9,11,15H,4-5,8,10,12H2,1-3H3,(H,24,30)/b16-11-

InChI Key

AMZFJNMGTHMAMT-WJDWOHSUSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S

Origin of Product

United States

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